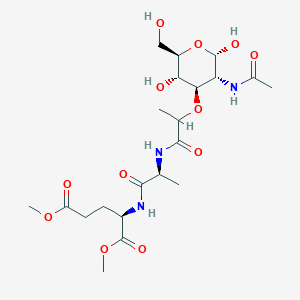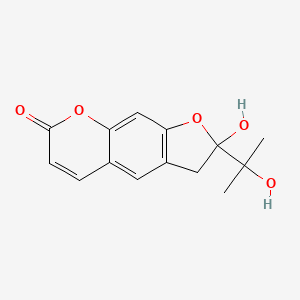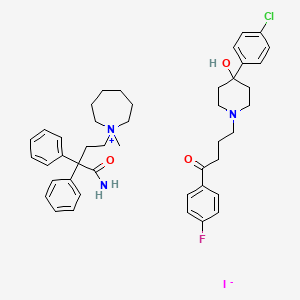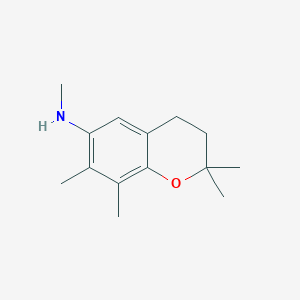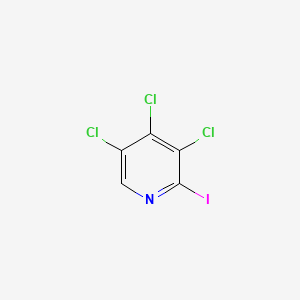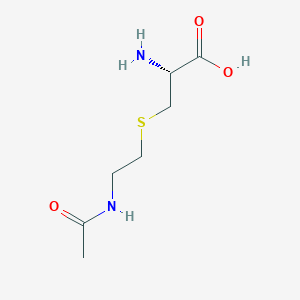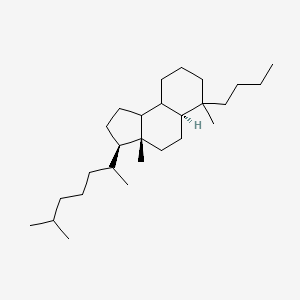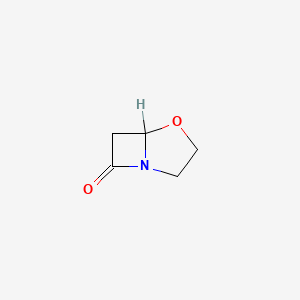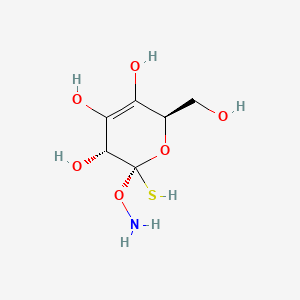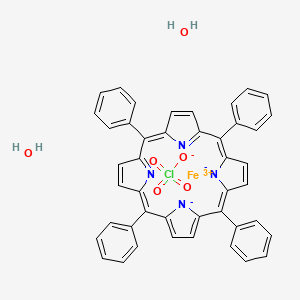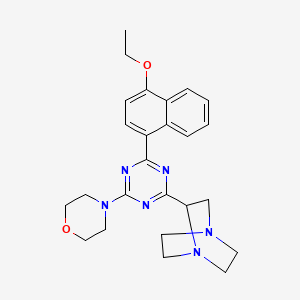
Mecetronium-äthylsulfat
Übersicht
Beschreibung
Mecetronium ethylsulfate is a quaternary ammonium compound known for its surface-active properties. It is commonly used as an ingredient in hand disinfectants due to its antimicrobial activity. The compound is effective against a broad spectrum of microorganisms, including both gram-positive and gram-negative bacteria .
Wissenschaftliche Forschungsanwendungen
Mecetronium-Äthylsulfat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Tensid in verschiedenen chemischen Reaktionen und Prozessen verwendet.
Biologie: Die Verbindung wird in Studien verwendet, die Zellmembraninteraktionen aufgrund ihrer oberflächenaktiven Eigenschaften beinhalten.
Medizin: Mecetronium-Äthylsulfat ist ein wichtiger Bestandteil von Händedesinfektionsmitteln und antiseptischen Formulierungen.
5. Wirkmechanismus
Mecetronium-Äthylsulfat übt seine antimikrobielle Wirkung aus, indem es die Zellmembranen von Mikroorganismen stört. Die quaternäre Ammoniumgruppe interagiert mit der Lipiddoppelschicht der Zellmembran, was zu einer erhöhten Permeabilität und letztendlich zur Zelllyse führt. Dieser Mechanismus ist gegen eine Vielzahl von Bakterien und Hefen wirksam .
Ähnliche Verbindungen:
Benzalkoniumchlorid: Eine weitere quaternäre Ammoniumverbindung, die als Desinfektionsmittel und Antiseptikum verwendet wird.
Cetylpyridiniumchlorid: Eine quaternäre Ammoniumverbindung, die in Mundspülungen und Halstabletten verwendet wird.
Chlorhexidin: Ein Desinfektionsmittel und Antiseptikum, das in verschiedenen medizinischen Anwendungen verwendet wird.
Einzigartigkeit von Mecetronium-Äthylsulfat: Mecetronium-Äthylsulfat ist durch seine spezifische Kombination aus antimikrobieller Wirksamkeit und Hautverträglichkeit einzigartig. Im Gegensatz zu einigen anderen quaternären Ammoniumverbindungen verursacht es weniger wahrscheinlich Hautreizungen, was es für den Einsatz in Händedesinfektionsmitteln geeignet macht, die häufig angewendet werden .
Safety and Hazards
Mecetronium ethylsulfate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Mecetronium ethylsulfate (MES) is primarily a detergent and belongs to the group of surface-active ingredients . It is used in rub-in hand disinfectants . .
Mode of Action
The exact mode of action of MES is not clearly defined in the available literature. As a surface-active ingredient, it likely works by disrupting the cell membranes of microorganisms, leading to their death. The antimicrobial contribution of mes in hand rubs is considered questionable .
Result of Action
The primary result of MES action is its potential antimicrobial effect, which is utilized in hand disinfectants . A study has shown that resistance can develop to mes, with a 128-fold increase in minimum inhibitory concentration (mic) recorded upon repeated exposure . The developed MES-resistant mutant acquired resistance to certain antibiotics .
Action Environment
The environment can significantly influence the action, efficacy, and stability of MES. For instance, the presence of organic matter can reduce its effectiveness. Moreover, safety data sheets suggest avoiding dust formation and contact with skin and eyes, indicating that its action can be influenced by environmental factors .
Biochemische Analyse
Biochemical Properties
Mecetronium ethylsulfate plays a significant role in biochemical reactions due to its cationic nature. It interacts with negatively charged biomolecules such as bacterial cell membranes, leading to disruption and cell death. The compound is known to interact with enzymes like acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This interaction is crucial in its antimicrobial action, as it disrupts normal cellular processes in microorganisms .
Cellular Effects
Mecetronium ethylsulfate exerts various effects on different cell types. In bacterial cells, it disrupts the cell membrane integrity, leading to cell lysis. In mammalian cells, it can affect cell signaling pathways by inhibiting enzymes like acetylcholinesterase. This inhibition can lead to altered gene expression and changes in cellular metabolism. Mecetronium ethylsulfate has also been shown to induce oxidative stress in cells, further contributing to its antimicrobial properties .
Molecular Mechanism
At the molecular level, Mecetronium ethylsulfate exerts its effects primarily through binding interactions with cell membranes and enzymes. Its cationic nature allows it to bind to negatively charged components of the cell membrane, leading to membrane disruption. Additionally, it inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This inhibition results in an accumulation of acetylcholine, disrupting normal cellular signaling and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mecetronium ethylsulfate can change over time. The compound is relatively stable, but its antimicrobial activity can decrease with prolonged exposure to light and air. In in vitro studies, Mecetronium ethylsulfate has shown long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged oxidative stress. In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the specific biological system being studied .
Dosage Effects in Animal Models
The effects of Mecetronium ethylsulfate in animal models vary with dosage. At low doses, it exhibits antimicrobial properties without significant toxicity. At higher doses, Mecetronium ethylsulfate can cause adverse effects such as skin irritation and systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial efficacy without causing harm to the host organism .
Metabolic Pathways
Mecetronium ethylsulfate is involved in various metabolic pathways, primarily related to its antimicrobial action. It interacts with enzymes involved in lipid metabolism, leading to disruption of membrane synthesis in microorganisms. The compound also affects metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels. These interactions are crucial for its antimicrobial efficacy .
Transport and Distribution
Within cells and tissues, Mecetronium ethylsulfate is transported and distributed through interactions with transporters and binding proteins. Its cationic nature facilitates binding to negatively charged cellular components, aiding in its distribution. Mecetronium ethylsulfate tends to accumulate in cell membranes, where it exerts its antimicrobial effects. The compound’s distribution can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
Mecetronium ethylsulfate is primarily localized in the cell membrane due to its interactions with membrane lipids. This localization is crucial for its antimicrobial action, as it allows the compound to disrupt membrane integrity effectively. Additionally, Mecetronium ethylsulfate can be found in other subcellular compartments, such as the cytoplasm, where it interacts with enzymes and other biomolecules. Post-translational modifications and targeting signals play a role in directing Mecetronium ethylsulfate to specific cellular compartments .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Mecetronium-Äthylsulfat wird durch eine Quaternisierungsreaktion synthetisiert. Der Prozess beinhaltet die Reaktion von Dimethylhexadecylamin mit Äthylsulfat unter kontrollierten Bedingungen. Die Reaktion findet typischerweise in einem wässrigen Medium statt, und das Produkt wird durch Kristallisation isoliert .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Mecetronium-Äthylsulfat als technisches Konzentrat in einer wässrigen Lösung hergestellt. Die Konzentration des Wirkstoffs im technischen Konzentrat beträgt typischerweise etwa 24,8 Gew.-%. Die Mindestreinheit des Wirkstoffs wird bei 85 Gew.-% gehalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Mecetronium-Äthylsulfat unterliegt aufgrund des Vorhandenseins der quaternären Ammoniumgruppe hauptsächlich Substitutionsreaktionen. Es kann auch an Ionenaustauschreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile wie Hydroxidionen oder andere Anionen.
Ionenaustauschreaktionen: Diese Reaktionen finden typischerweise in wässrigen Lösungen statt, in denen Mecetronium-Äthylsulfat sein Äthylsulfatanion gegen andere in der Lösung vorhandene Anionen austauschen kann.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien ab. Beispielsweise wäre bei einer Substitutionsreaktion mit Hydroxidionen das Produkt Dimethylhexadecylamin und Ethanol .
Vergleich Mit ähnlichen Verbindungen
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges.
Chlorhexidine: A disinfectant and antiseptic used in various medical applications.
Uniqueness of Mecetronium Ethylsulfate: Mecetronium ethylsulfate is unique due to its specific combination of antimicrobial efficacy and skin compatibility. Unlike some other quaternary ammonium compounds, it is less likely to cause skin irritation, making it suitable for use in hand disinfectants that are applied frequently .
Eigenschaften
IUPAC Name |
ethyl-hexadecyl-dimethylazanium;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2-6-7(3,4)5/h5-20H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHBNESUDPIHCI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H49NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883932 | |
| Record name | Mecetronium ethylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3006-10-8 | |
| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecetronium ethylsulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mecetronium ethylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecetronium etilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECETRONIUM ETHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM95LPV3CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for mecetronium etilsulfate in alcohol-based hand rubs?
A: While the exact mechanism is not fully elucidated in the provided research, mecetronium etilsulfate is suggested to contribute to the persistent antimicrobial activity of alcohol-based hand rubs. This means it may help to delay the regrowth of bacteria on the skin after the alcohol has evaporated. [, ]
Q2: Which studies investigated the efficacy of hand rubs containing mecetronium etilsulfate?
A2: Several studies explored the efficacy of hand rubs with this compound:
- Parienti et al. (2002) investigated the use of a hand rub containing 75% aqueous alcohol solution with propanol-1, propanol-2, and mecetronium etilsulfate for surgical site infection prevention. []
- A study published in the Journal of Hospital Infection (2004) evaluated the population kinetics of skin flora after using propanol-based hand rubs, one of which included mecetronium etilsulfate. []
- Rotter et al. (2007) compared two alcohol-based hand rubs (one with 80% ethanol and another with propanols and mecetronium etilsulfate) for surgical hand antisepsis, assessing their efficacy using European and U.S. standards. []
Q3: What is the difference in efficacy testing between the European and US standards?
A3: Rotter et al. (2007) highlighted key differences:
- Application: European standard (EN) focuses on hand application, while the U.S. standard (TFM) includes hands and forearms. []
- Applications Number: EN uses a single application, while TFM involves 11 applications over five days. []
- Sampling: EN utilizes fingertip sampling, while TFM uses glove juice. []
- Outcome: EN assesses non-inferiority to a reference treatment, while TFM focuses on the absolute bacterial reduction factor. []
Q4: Are there concerns regarding the use of mecetronium etilsulfate in hand hygiene products?
A: While mecetronium etilsulfate is generally considered safe for use in hand hygiene products, some experts recommend against using alcohol-based hand disinfectants with sustained-effective additives. This is partly due to concerns regarding potential skin irritation and the promotion of bacterial resistance. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


